molecular formula C30H24N2O5 B303095 N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide

Cat. No. B303095
M. Wt: 492.5 g/mol
InChI Key: FNFSMWHMWKQJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide, commonly known as PH-797804, is a synthetic small molecule inhibitor that targets p38α mitogen-activated protein kinase (MAPK). It was first developed by Pfizer in 2008 as a potential treatment for inflammatory diseases. Since then, PH-797804 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

PH-797804 acts as a competitive inhibitor of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide by binding to the ATP-binding site of the enzyme. This prevents the activation of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide and downstream signaling pathways that lead to the production of pro-inflammatory cytokines. PH-797804 has also been shown to modulate the activity of other kinases, such as JNK and ERK, which are involved in cellular processes such as cell proliferation and differentiation.
Biochemical and physiological effects:
PH-797804 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit angiogenesis, reduce oxidative stress, and modulate the immune response. PH-797804 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PH-797804 in lab experiments is its specificity for p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide. This allows researchers to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in various cellular processes without interfering with other signaling pathways. However, one limitation of using PH-797804 is its potential off-target effects. PH-797804 has been shown to inhibit the activity of other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of PH-797804 in scientific research. One potential application is in the field of cancer research, where p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide has been shown to play a role in tumor growth and metastasis. PH-797804 may be used to study the effects of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide inhibition on cancer cells and to develop new cancer therapies. Another potential application is in the field of neurodegenerative diseases, where PH-797804 may be used to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in neuronal death and to develop new treatments for diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of PH-797804 involves a multi-step process that starts with the reaction between 2-bromo-1-(3-nitrophenyl)ethanone and 4-amino-3-nitrobenzoic acid. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of PH-797804 has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

PH-797804 has been used extensively in scientific research as a tool to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in various cellular processes. It has been shown to inhibit the activation of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in vitro and in vivo, leading to a decrease in the production of pro-inflammatory cytokines. This makes PH-797804 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease.

properties

Product Name

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide

Molecular Formula

C30H24N2O5

Molecular Weight

492.5 g/mol

IUPAC Name

N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-2-phenoxybutanamide

InChI

InChI=1S/C30H24N2O5/c1-2-27(37-22-13-7-4-8-14-22)28(33)31-20-10-9-15-23(18-20)36-24-16-17-25-26(19-24)30(35)32(29(25)34)21-11-5-3-6-12-21/h3-19,27H,2H2,1H3,(H,31,33)

InChI Key

FNFSMWHMWKQJMH-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4)OC5=CC=CC=C5

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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